butyl 4-[(3-iodobenzoyl)amino]benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl 4-[(3-iodobenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18INO3/c1-2-3-11-23-18(22)13-7-9-16(10-8-13)20-17(21)14-5-4-6-15(19)12-14/h4-10,12H,2-3,11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFWBMPWGGXVKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Spectrometric Characterization Approaches for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For butyl 4-[(3-iodobenzoyl)amino]benzoate, both ¹H and ¹³C NMR spectroscopy are crucial for a complete structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the butyl chain and the two aromatic rings. The chemical shifts are influenced by the electronic environment of each proton.
Aromatic Protons: The protons on the two benzene (B151609) rings will appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents. The substitution pattern on each ring will dictate the multiplicity of these signals. For the 4-aminobenzoate (B8803810) moiety, two doublets are expected, corresponding to the protons ortho and meta to the ester group. The 3-iodobenzoyl ring will show a more complex splitting pattern with a singlet, a doublet, and two triplets, reflecting the positions of the protons relative to the iodine atom and the amide linkage.
Amide Proton: A broad singlet corresponding to the N-H proton of the amide group is anticipated, likely in the region of 8.5-9.5 ppm. Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.
Butyl Chain Protons: The protons of the butyl group will be observed in the upfield region. The methylene group adjacent to the ester oxygen (-OCH₂-) will be the most downfield of the butyl signals, appearing as a triplet. The subsequent methylene groups will show progressively upfield shifts, appearing as multiplets, and the terminal methyl group (-CH₃) will be the most upfield signal, appearing as a triplet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule.
Carbonyl Carbons: Two distinct signals are expected in the highly deshielded region (160-170 ppm) corresponding to the ester and amide carbonyl carbons.
Aromatic Carbons: The aromatic carbons will resonate in the range of 110-145 ppm. The carbon atom bonded to the iodine (C-I) in the 3-iodobenzoyl ring is expected to be significantly shielded compared to the other aromatic carbons due to the heavy atom effect of iodine.
Butyl Chain Carbons: The carbon atoms of the butyl chain will appear in the upfield region of the spectrum.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Amide N-H | 8.5 - 9.5 (s, br) | - |
| Aromatic H (iodobenzoyl) | 7.2 - 8.4 (m) | 125 - 140 |
| Aromatic H (aminobenzoate) | 7.8 - 8.2 (d), 7.5 - 7.7 (d) | 118 - 145 |
| -OCH₂- | 4.2 - 4.4 (t) | 65 - 67 |
| -OCH₂CH ₂- | 1.6 - 1.8 (m) | 30 - 32 |
| -CH₂CH ₂CH₃ | 1.4 - 1.6 (m) | 19 - 21 |
| -CH₃ | 0.9 - 1.0 (t) | 13 - 15 |
| Ester C=O | - | 165 - 167 |
| Amide C=O | - | 164 - 166 |
| C-I | - | 94 - 96 |
Note: s = singlet, d = doublet, t = triplet, m = multiplet, br = broad. Predicted values are based on analogous structures and general NMR principles.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.com For this compound, these techniques can confirm the presence of the ester, amide, and substituted aromatic moieties.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes.
N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.
C-H Stretches: Aromatic C-H stretching vibrations will appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the butyl group will be observed as stronger bands just below 3000 cm⁻¹.
Carbonyl Stretches: Two strong and distinct carbonyl (C=O) absorption bands are anticipated. The ester carbonyl stretch is typically found around 1720-1740 cm⁻¹, while the amide carbonyl (Amide I band) will appear at a lower frequency, generally between 1650 and 1680 cm⁻¹. This difference in frequency is due to the resonance effect of the nitrogen lone pair in the amide.
N-H Bend: The N-H bending vibration (Amide II band) is expected to be a strong band in the range of 1510-1550 cm⁻¹.
C-O Stretches: The C-O stretching vibrations of the ester group will produce strong bands in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric stretch) and 1100 cm⁻¹ (symmetric stretch).
Aromatic C=C Stretches: Medium to weak intensity bands in the 1450-1600 cm⁻¹ region are characteristic of the C=C stretching vibrations within the aromatic rings.
C-I Stretch: A weak absorption corresponding to the C-I stretching vibration is expected at lower wavenumbers, typically in the range of 500-600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR is sensitive to changes in the dipole moment, Raman is sensitive to changes in polarizability.
Aromatic Ring Vibrations: The symmetric breathing vibrations of the aromatic rings are often strong and sharp in the Raman spectrum, providing a characteristic fingerprint.
C=O Stretch: The carbonyl stretching vibrations will also be observable in the Raman spectrum, though their intensities may differ from the IR spectrum.
C-I Stretch: The C-I stretching vibration is often more prominent in the Raman spectrum compared to the IR spectrum.
Interactive Data Table: Key Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Amide | N-H Stretch | 3300 - 3400 | Weak |
| Aromatic | C-H Stretch | > 3000 | Strong |
| Aliphatic | C-H Stretch | < 3000 | Strong |
| Ester | C=O Stretch | 1720 - 1740 | Medium |
| Amide | C=O Stretch (Amide I) | 1650 - 1680 | Medium |
| Amide | N-H Bend (Amide II) | 1510 - 1550 | Weak |
| Ester | C-O Stretch | 1100 - 1250 | Medium |
| Aromatic | C=C Stretch | 1450 - 1600 | Strong |
| Aryl-Iodide | C-I Stretch | 500 - 600 | Strong |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₁₈H₁₈INO₃), HRMS can confirm its molecular formula with high accuracy. Furthermore, tandem mass spectrometry (MS/MS) experiments can provide valuable structural information through the analysis of fragmentation patterns.
The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) would likely proceed through several characteristic pathways:
Alpha-cleavage of the ester: Loss of the butoxy radical (•OCH₂CH₂CH₂CH₃) or butene via a McLafferty rearrangement.
Cleavage of the amide bond: This can lead to the formation of the 3-iodobenzoyl cation and the butyl 4-aminobenzoate radical cation, or vice versa.
Loss of the iodine atom: Fragmentation involving the cleavage of the C-I bond.
Fragmentation of the butyl chain: Sequential loss of alkyl fragments from the butyl group.
The presence of the iodine atom provides a distinct isotopic signature that can aid in the identification of iodine-containing fragments.
Interactive Data Table: Predicted Key Mass Fragments
| m/z (predicted) | Possible Fragment Ion | Fragmentation Pathway |
| 439 | [M]⁺ | Molecular Ion |
| 367 | [M - C₄H₈]⁺ | McLafferty rearrangement of the butyl ester |
| 312 | [I-C₆H₄-CO]⁺ | Cleavage of the amide C-N bond |
| 231 | [I-C₆H₄-CO-NH]⁺ | Cleavage of the amide C-N bond and rearrangement |
| 192 | [H₂N-C₆H₄-COOC₄H₉]⁺ | Cleavage of the amide C-N bond |
| 120 | [H₂N-C₆H₄-CO]⁺ | Cleavage of the ester and amide bonds |
X-ray Crystallography for Precise Solid-State Molecular Geometry
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of information, including:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule, confirming the connectivity established by NMR.
Torsional angles: Determination of the conformation of the molecule in the solid state, including the dihedral angles between the aromatic rings and the planarity of the amide and ester groups. For instance, in the analogous structure of 2-iodo-N-phenylbenzamide, the two aromatic rings are nearly orthogonal. nih.gov A similar twisted conformation might be expected for this compound to minimize steric hindrance.
Intermolecular interactions: Identification of hydrogen bonds (e.g., involving the N-H group), halogen bonds (involving the iodine atom), and π-π stacking interactions between the aromatic rings in the crystal lattice. These interactions govern the packing of the molecules in the crystal. In related structures of iodo-substituted benzamides, N—H⋯O hydrogen bonds and C—I⋯π(ring) interactions are observed to stabilize the crystal packing. nih.gov
The crystallographic data would be presented in a standardized format, including the crystal system, space group, unit cell dimensions, and atomic coordinates. This information provides an unambiguous and definitive structural proof of the compound.
Theoretical and Computational Chemistry Studies of Butyl 4 3 Iodobenzoyl Amino Benzoate
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
There is currently no publicly available research detailing quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods, performed specifically on butyl 4-[(3-iodobenzoyl)amino]benzoate. Consequently, data regarding its molecular orbital energies (HOMO-LUMO gap), Mulliken atomic charges, molecular electrostatic potential (MEP) maps, and other electronic properties are not available.
Conformational Analysis and Molecular Dynamics Simulations
Similarly, there is a lack of published studies on the conformational analysis or molecular dynamics simulations of this compound. Such studies would provide valuable insights into the molecule's flexibility, preferred three-dimensional structures, and behavior in different solvent environments. Without these studies, a detailed understanding of its dynamic properties remains elusive.
Computational Prediction of Reactivity and Reaction Mechanisms
While this compound is known as a reactant in the synthesis of other compounds, computational predictions of its reactivity, such as Fukui functions or local softness indices, have not been reported. Furthermore, detailed computational studies on the mechanisms of reactions involving this molecule are not present in the available literature.
In Silico Ligand-Target Interaction Modeling (if applicable to hypothesized biological mechanisms)
There are no hypothesized biological mechanisms of action for this compound itself that would warrant in silico ligand-target interaction modeling. Its primary role described in the literature is that of a synthetic intermediate, and as such, studies on its direct interaction with biological targets have not been a focus of research.
Chemical Derivatization and Functionalization Strategies for Butyl 4 3 Iodobenzoyl Amino Benzoate
Derivatization for Enhanced Chromatographic Separations and Detection (e.g., HPLC, GC-MS)
The analysis of butyl 4-[(3-iodobenzoyl)amino]benzoate and its metabolites or derivatives often requires chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is a key strategy to improve the analytical performance by altering the chemical properties of the analyte. youtube.com
For GC-MS analysis, the primary goal of derivatization is to increase the volatility and thermal stability of the compound. youtube.com The parent molecule contains a polar amide linkage that can cause poor peak shape and thermal degradation in a hot GC inlet. Common derivatization strategies target active hydrogen atoms, such as those on the amide nitrogen or on a carboxylic acid or amine if the molecule is first hydrolyzed.
Silylation: This is a widely used technique where an active hydrogen is replaced with a non-polar trimethylsilyl (B98337) (TMS) group. youtube.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. Silylation of the amide nitrogen would decrease polarity and increase volatility, making the molecule more amenable to GC analysis. youtube.comyoutube.com
Acylation: This method involves introducing an acyl group. For amine-containing analogues or hydrolysis products, reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) can be used. researchgate.net These reagents create fluorinated derivatives that are not only more volatile but also highly sensitive to electron capture detection (ECD). researchgate.net
Alkylation: This strategy modifies compounds with acidic hydrogens, such as phenols or carboxylic acids that would result from the hydrolysis of the ester group. gcms.cz Esterification is a popular alkylation method that can convert the resulting carboxylic acid into a more volatile ester, for example, a methyl ester, using reagents like boron trifluoride in methanol (B129727). gcms.czwikipedia.org
For HPLC, derivatization is less about volatility and more about improving retention, selectivity, and detectability. nih.gov While the parent molecule has a strong UV chromophore, derivatization can be employed to introduce fluorescent tags for highly sensitive detection. Should the central amide bond be hydrolyzed, the resulting butyl 4-aminobenzoate (B8803810) contains a primary aromatic amine that is a prime target for derivatization with reagents like dansyl chloride or 4-(carbazole-9-yl)-benzyl chloroformate (CBBC-Cl), which impart strong fluorescence. researchgate.net
Introduction of Spectroscopic Probes for Analytical Investigations
To facilitate detection and quantification in various analytical assays, spectroscopic probes can be chemically attached to this compound. The goal is to introduce a moiety with strong absorbance or fluorescence characteristics without significantly altering the fundamental properties of the parent molecule.
The most straightforward approach involves modifying one of the terminal ends of the molecule. For instance, hydrolysis of the butyl ester would unmask a carboxylic acid. This acid can then be coupled to a fluorescent amine probe using standard carbodiimide (B86325) chemistry. Conversely, hydrolysis of the central amide bond yields butyl 4-aminobenzoate, whose primary amine is an excellent nucleophile for reaction with various spectroscopic tags.
An alternative strategy involves the iodine atom on the benzoyl ring. While direct replacement of the iodine is challenging, it can be converted to a more reactive functional group. For example, a palladium-catalyzed boronation reaction could replace the iodine with a boronic acid or ester. This new functional group could then participate in reactions to attach a probe. A notable application in this area is the development of probes for detecting specific analytes; for instance, certain boronic acid-based probes have been designed to react with analytes like benzoyl peroxide, resulting in a detectable fluorescent signal.
Recently, iodine-containing molecules themselves have been developed as probes for specialized imaging techniques like secondary ion mass spectrometry (SIMS). rsc.org A probe named "IodLink," which contains a stable iodine atom, was successfully conjugated to nanobodies for targeted protein imaging at subcellular resolutions. rsc.org This demonstrates the potential of using the inherent iodine of this compound as a built-in probe for advanced mass spectrometry imaging, assuming it can be appropriately linked to a targeting vehicle. rsc.orgresearchgate.net
Modifications for Bioconjugation and Molecular Imaging Probe Development (Excluding Clinical Applications)
The structure of this compound, particularly the presence of an iodine atom, makes it an attractive scaffold for developing probes for bioconjugation and non-clinical molecular imaging. snmjournals.org The iodobenzoyl group is a well-established component in the design of radiopharmaceuticals. snmjournals.org
The iodine atom can be a stable isotope (¹²⁷I) or, more importantly for imaging, a radioisotope. Key radioisotopes of iodine include:
Iodine-125 (¹²⁵I): Emits low-energy gamma rays and has a long half-life, making it ideal for in vitro assays like radioimmunoassays and for preclinical autoradiography studies. nih.gov
Iodine-123 (¹²³I): A gamma emitter used for Single-Photon Emission Computed Tomography (SPECT) imaging. nih.gov
Iodine-124 (¹²⁴I): A positron emitter used for Positron Emission Tomography (PET) imaging.
The synthesis of a radiolabeled version of this compound would typically involve starting with a non-iodinated precursor, such as a tri-n-butylstannyl or boronic acid ester derivative. This precursor can then undergo an electrophilic radioiodination reaction to install the desired iodine radioisotope. nih.gov
For the probe to be useful in molecular imaging, it must be attached to a targeting vector (e.g., a peptide, antibody fragment, or small molecule) that binds to a specific biological target. This process is known as bioconjugation. Two primary strategies exist for modifying this compound for this purpose:
Modification of the Benzoate (B1203000) Moiety: The butyl ester can be hydrolyzed to reveal a terminal carboxylic acid. This carboxylic acid is a versatile chemical handle that can be activated (e.g., with EDC/NHS) and coupled to a primary amine on a targeting biomolecule, forming a stable amide bond.
Modification of the Benzoyl Moiety: While the iodine is typically reserved for radiolabeling, other positions on the ring could be functionalized, or the iodine itself could be used in coupling reactions if it is not the radioisotope.
These strategies allow the 3-iodobenzoyl group to act as the signaling component of a larger probe, enabling the visualization and quantification of biological processes in preclinical research settings. nih.gov
Exploration of Functional Group Transformations on the Benzoyl and Benzoate Moieties
The chemical structure of this compound offers three primary sites for functional group transformations: the ester on the benzoate moiety, the central amide linkage, and the carbon-iodine bond on the benzoyl moiety.
Transformations of the Benzoate Moiety: The butyl ester group is susceptible to several common transformations:
Hydrolysis: Under aqueous acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, 4-[(3-iodobenzoyl)amino]benzoic acid. This reaction is fundamental for creating a conjugation handle as described previously. uomustansiriyah.edu.iq
Transesterification: By reacting the compound with a different alcohol in the presence of an acid or base catalyst (such as tetrabutyl titanate), the butyl group can be exchanged for another alkyl group. wikipedia.orgacs.org This allows for the tuning of properties like solubility and lipophilicity. For example, reacting it with methanol would yield methyl 4-[(3-iodobenzoyl)amino]benzoate. researchgate.net
Reduction: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the ester directly to a primary alcohol, yielding 4-(aminomethyl)phenylmethanone, assuming the amide is also reduced.
Amidation: The ester can be converted directly to an amide by heating it with an amine, though this is often a less efficient process than hydrolysis followed by amide coupling.
Transformations of the Amide Linkage: The central benzanilide (B160483) linkage is chemically robust. However, it can be cleaved under harsh conditions.
Hydrolysis: Forced hydrolysis, typically requiring strong acid or base and heat, will break the amide bond to yield 3-iodobenzoic acid and butyl 4-aminobenzoate. uomustansiriyah.edu.iqrsc.org
Transformations of the Benzoyl Moiety: The aryl iodide on the benzoyl ring is a highly versatile functional group, particularly for carbon-carbon and carbon-heteroatom bond formation.
Palladium-Catalyzed Cross-Coupling: The C-I bond is an excellent substrate for numerous cross-coupling reactions. mdpi.com This enables the introduction of a wide array of substituents in place of the iodine atom. Key examples include:
Suzuki Coupling: Reaction with an aryl or vinyl boronic acid to form a new C-C bond. acs.org
Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.
Heck Coupling: Reaction with an alkene.
Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond.
Reductive Deiodination: The iodine atom can be removed and replaced with a hydrogen atom using various reducing agents, such as catalytic hydrogenation, yielding butyl 4-(benzoylamino)benzoate.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Acyl Aminobenzoate Derivatives
Influence of the Butyl Ester Group on Biological and Chemical Properties
The butyl ester moiety in butyl 4-[(3-iodobenzoyl)amino]benzoate plays a crucial role in modulating the compound's physicochemical properties, which in turn influences its biological behavior. The four-carbon alkyl chain significantly enhances the lipophilicity of the molecule compared to its methyl or ethyl counterparts. This increased lipophilicity, often correlated with a higher partition coefficient (log P), can facilitate the passage of the compound across biological membranes, potentially leading to improved absorption and cellular uptake.
Research on related aminobenzoate esters has demonstrated a clear link between the length of the alkyl ester chain and biological activity. For instance, in a series of ampicillin prodrugs, the butyl ester derivative showed increased lipophilicity, which is a favorable characteristic for bioavailability. nih.gov This suggests that the butyl group in the target compound could enhance its ability to reach intracellular targets.
However, the increased lipophilicity conferred by the butyl ester can also lead to higher nonspecific binding to plasma proteins and other biomolecules, which may affect the concentration of the free, active compound. The enzymatic stability of the ester is another critical factor; it is susceptible to hydrolysis by esterases present in plasma and tissues, which would release the corresponding carboxylic acid. This metabolic vulnerability can be either a desirable feature for a prodrug, where the release of the active acid form is intended, or a limitation for a compound designed to act in its ester form.
The table below illustrates the general trend of increasing lipophilicity with the elongation of the alkyl ester chain in a hypothetical series of 4-[(3-iodobenzoyl)amino]benzoate esters, a property that is central to their structure-property relationship.
| Alkyl Ester Group | Calculated logP (cLogP) | Relative Lipophilicity | Expected Membrane Permeability |
| Methyl | 3.5 | Low | Moderate |
| Ethyl | 4.0 | Medium | Good |
| Propyl | 4.5 | High | Very Good |
| Butyl | 5.0 | Very High | Excellent |
Note: The cLogP values are hypothetical and for illustrative purposes to show a trend.
Impact of Iodination Position and Halogen Substitutions on Molecular Interactions
The presence and position of a halogen atom on the benzoyl ring are critical determinants of the molecule's interaction with biological targets. In this compound, the iodine atom at the meta-position (position 3) of the benzoyl ring significantly influences the electronic and steric properties of this part of the molecule.
Iodine, being the largest and most polarizable of the common halogens, can participate in various non-covalent interactions, most notably halogen bonding. A halogen bond is a highly directional interaction between the electrophilic region on the halogen atom (the σ-hole) and a Lewis basic site, such as a carbonyl oxygen or a nitrogen atom in a biological target. The strength of this interaction follows the order I > Br > Cl > F. The meta-positioning of the iodine directs this interaction in a specific vector from the aromatic ring, which can be crucial for precise binding to a receptor pocket.
Studies on other halogenated compounds have shown that the position of the halogen can dramatically alter binding affinity and selectivity. For instance, in a series of iodinated benzothiazole derivatives, the position of the iodine atom was found to be a key factor in their affinity for amyloid fibrils. nih.gov While direct data on this compound is not available, it can be inferred that the meta-iodine is a key feature for its specific molecular recognition.
Furthermore, the electron-withdrawing nature of iodine modifies the charge distribution on the benzoyl ring, which can affect pi-pi stacking interactions with aromatic residues in a binding site. The steric bulk of the iodine atom also plays a role, potentially inducing a conformational preference in the molecule that is favorable for binding.
The following table summarizes the properties of different halogens when substituted at the meta-position of a benzoyl ring, highlighting the unique characteristics of iodine.
| Halogen Substituent | Van der Waals Radius (Å) | Polarizability (ų) | Electronegativity (Pauling Scale) | Propensity for Halogen Bonding |
| Fluorine (F) | 1.47 | 0.56 | 3.98 | Weak |
| Chlorine (Cl) | 1.75 | 2.18 | 3.16 | Moderate |
| Bromine (Br) | 1.85 | 3.05 | 2.96 | Strong |
| Iodine (I) | 1.98 | 4.7 | 2.66 | Very Strong |
Role of Amide Linkage and Aromatic Substituents on Functional Activity
The amide linkage is a central and structurally important feature of N-acyl aminobenzoate derivatives. It provides rigidity and planarity to the core structure of this compound and is a key site for hydrogen bonding. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions are often fundamental for the binding of a ligand to its biological target.
Research on N-benzoyl amino esters has shown that the nature of the aromatic substituents significantly impacts their biological effects. For example, in a study of such compounds with antifungal activity, substitutions on the aromatic ring of the benzoyl moiety were found to be critical for their efficacy. scielo.org.mx While the specific target of this compound is not detailed in available literature, it is clear that the interplay between the amide linker and the aromatic rings is a key aspect of its structure-activity relationship.
Rational Design Principles for Optimized Research Probes and Lead Compounds
The development of optimized research probes and lead compounds based on the this compound scaffold requires a systematic approach to modifying its structure to enhance desired properties such as potency, selectivity, and metabolic stability.
Key Rational Design Strategies:
Ester Group Modification: The butyl ester can be varied to fine-tune lipophilicity and metabolic stability. Shorter alkyl chains (methyl, ethyl) would decrease lipophilicity, potentially reducing nonspecific binding but also possibly lowering membrane permeability. Conversely, longer or branched alkyl chains could further increase lipophilicity. Introducing functionalities into the ester group, such as an ether or a ketone, could modulate solubility and interactions with metabolizing enzymes.
Halogen Substitution: The iodine atom is a key feature for potential high-affinity interactions. Its position could be varied (ortho, para) to probe the topology of a target binding site. Substitution with other halogens like bromine or chlorine would systematically alter the strength of halogen bonding and steric bulk. The introduction of multiple halogen atoms could further enhance binding affinity through cooperative effects.
Amide Linkage Bioisosteres: To improve metabolic stability or alter conformational properties, the amide bond could be replaced with bioisosteric groups. Examples include a reverse amide, a thioamide, or a stable linkage like an ether or a ketone.
Aromatic Ring Substitution: The introduction of various substituents on either aromatic ring can be used to probe for additional interactions with a target. Small electron-donating (e.g., methyl, methoxy) or electron-withdrawing (e.g., nitro, cyano) groups can be used to map out the electronic requirements of the binding site. Bulky substituents could be introduced to enhance selectivity for a specific target over closely related ones.
An example of a rational design approach is summarized in the table below, illustrating how systematic modifications can be planned to probe the structure-activity relationship.
| Modification Site | Rationale | Example Modifications | Desired Outcome |
| Butyl Ester | Modulate lipophilicity and metabolic stability | Methyl, Ethyl, Isopropyl, Cyclohexyl | Optimized pharmacokinetics |
| 3-Iodo Group | Probe halogen bonding and steric tolerance | 2-Iodo, 4-Iodo, 3-Bromo, 3-Chloro | Enhanced binding affinity and selectivity |
| Amide Linkage | Improve metabolic stability, alter conformation | Thioamide, Reverse Amide, Alkene | Increased in vivo half-life |
| Aromatic Rings | Explore additional binding interactions | -CH₃, -OCH₃, -CF₃, -CN | Increased potency and selectivity |
By systematically applying these design principles, new analogs of this compound can be synthesized and evaluated to develop potent and selective research probes or potential therapeutic lead compounds.
Future Research Directions and Unexplored Avenues in N Acyl Aminobenzoate Chemistry
Development of Sustainable and Novel Synthetic Methodologies
The traditional synthesis of N-acyl aminobenzoates often relies on methods like the Schotten-Baumann reaction, which involves acyl chlorides and can generate significant waste. The future of synthesizing these compounds is trending towards greener, more sustainable methodologies that minimize environmental impact and improve efficiency. researchgate.net
Key research directions include:
Enzymatic Synthesis: Biocatalysis represents a significant leap forward. Enzymes such as lipases, proteases, and aminoacylases can be used to form the amide bond under mild, aqueous conditions, eliminating the need for harsh reagents and solvents. researchgate.netnih.govnih.gov These enzymatic methods offer high selectivity and produce fewer by-products. researchgate.net ATP-dependent enzymes, in particular, are being explored for their efficiency in forming amide bonds. nih.govgoogle.com
Chemo-enzymatic Methods: These hybrid approaches combine the advantages of traditional chemistry and biocatalysis. researchgate.net For instance, a chemical process might be used to create a key intermediate, which is then converted to the final N-acyl aminobenzoate product using an enzyme.
Biosynthesis of Precursors: Sustainability also extends to the starting materials. Research is focused on the green bioproduction of precursors like para-aminobenzoic acid (PABA) from simple carbohydrates using engineered microorganisms. mdpi.comresearchgate.net This avoids reliance on petroleum-based feedstocks. mdpi.comresearchgate.net
Table 1: Comparison of Synthetic Methodologies for N-Acyl Aminobenzoates
| Methodology | Advantages | Disadvantages | Future Outlook |
| Traditional Chemical Synthesis (e.g., Schotten-Baumann) | Well-established, high yields. | Harsh reagents, organic solvents, by-product formation. | Optimization for greener solvents and reagents. |
| Enzymatic Synthesis | Mild conditions, high selectivity, biodegradable catalysts, environmentally friendly. researchgate.netresearchgate.net | Lower yields, potential high cost of enzymes, enzyme instability. researchgate.net | Enzyme engineering for improved stability and efficiency; whole-cell biocatalysis. nih.gov |
| Chemo-enzymatic Synthesis | Combines efficiency of chemical steps with selectivity of enzymes. researchgate.net | Process complexity, potential for incompatibility between steps. | Integration into continuous flow processes. |
| Biosynthesis of Precursors | Uses renewable feedstocks (e.g., glucose), sustainable. mdpi.comresearchgate.net | Complex metabolic engineering required, lower yields compared to chemical synthesis. | Strain improvement and optimization of fermentation processes. |
Advanced Applications in Chemical Biology Tool Development
The inherent structure of N-acyl aminobenzoates makes them excellent candidates for development as chemical biology tools to probe complex biological systems. Their amphipathic nature allows for interaction with membrane proteins, and their structure can be systematically modified to introduce new functionalities. nih.gov
Unexplored avenues include:
Photoaffinity Probes: The iodobenzoyl moiety in butyl 4-[(3-iodobenzoyl)amino]benzoate could be adapted to create photoaffinity labels. By replacing the iodo group with an azido group, researchers could design molecules that, upon UV irradiation, form a covalent bond with their biological target, allowing for target identification and validation.
Functionalized Imaging Agents: The aromatic rings of the N-acyl aminobenzoate scaffold can be functionalized with fluorophores or other reporter tags. This would enable the synthesis of probes for fluorescence microscopy, allowing for the visualization of drug distribution in cells or tissues.
Heavy-Atom Derivatives for Structural Biology: The iodine atom in the title compound is a heavy atom that can be useful in X-ray crystallography to help solve the phase problem for determining the three-dimensional structure of a target protein it binds to. Synthesizing a library of analogues with different halogens (Br, I) could provide a toolkit for structural biologists.
Table 2: Potential Chemical Biology Applications of Modified N-Acyl Aminobenzoates
| Modification | Functional Group | Potential Application | Rationale |
| Target Identification | Azido (-N₃) | Photoaffinity Labeling | Covalently crosslinks to the biological target upon UV activation. |
| Cellular Imaging | Fluorophore (e.g., BODIPY, Fluorescein) | Fluorescence Microscopy | Enables visualization of probe localization and interaction within live cells. |
| Structural Biology | Heavy Atom (I, Br) | X-ray Crystallography | Aids in solving the phase problem for protein structure determination. |
| Target Engagement | Alkyne or Azide | Click Chemistry Handle | Allows for post-binding ligation of a reporter tag to confirm target engagement in a complex mixture. |
Integration with Emerging Analytical and Bioanalytical Techniques
The detection and quantification of N-acyl aminobenzoates in biological matrices require sensitive and specific analytical methods. While standard techniques like High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection are commonly used for similar compounds, future research will integrate more advanced techniques. researchgate.netmdpi.com
Future directions in this area are:
Advanced Mass Spectrometry: Techniques like tandem mass spectrometry (MS/MS) can improve the identification of these compounds and their metabolites in complex mixtures. researchgate.net High-resolution mass spectrometry will be crucial for confirming elemental composition and identifying unknown biotransformation products.
Derivatization Strategies: To enhance detection sensitivity and chromatographic separation, novel derivatization agents can be developed. mdpi.com These agents can be designed to react specifically with the aminobenzoate core, adding a tag that is highly responsive to a particular detector.
Element-Specific Detection: For halogenated analogues like this compound, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) could be employed. ICP-MS offers exceptionally sensitive detection of specific elements (like iodine), providing a powerful method for pharmacokinetic and biodistribution studies that is orthogonal to traditional MS.
Table 3: Analytical Techniques for N-Acyl Aminobenzoate Research
| Technique | Application | Strengths | Future Integration |
| HPLC-UV/MS | Quantification, purity analysis, metabolite identification. | Robust, widely available, provides structural information (MS). mdpi.com | Coupling with ion mobility spectrometry for enhanced separation of isomers. |
| High-Resolution MS (HRMS) | Structure elucidation, confirmation of elemental composition. | High mass accuracy and resolution. | Use in metabolomics studies to map metabolic pathways. |
| ICP-MS | Ultrasensitive quantification of halogenated or metal-tagged analogues. | Extremely low detection limits for specific elements. | Correlative analysis with LC-MS to link elemental signal to specific molecules. |
| Nuclear Magnetic Resonance (NMR) | Unambiguous structure determination. | Provides detailed structural and conformational information. | Application of in-cell NMR to study interactions in a native-like environment. |
Theoretical Prediction and Experimental Validation of Novel Analogues
Computational chemistry is becoming an indispensable tool for accelerating the discovery of novel bioactive compounds. By modeling N-acyl aminobenzoates, researchers can predict their biological activities and physicochemical properties before undertaking costly and time-consuming synthesis. nih.gov
The workflow for future research involves:
Quantitative Structure-Activity Relationship (QSAR): By building computational models based on a library of synthesized N-acyl aminobenzoate analogues and their measured biological activities, researchers can predict the activity of new, unsynthesized compounds. nih.gov
Molecular Docking: This technique simulates the interaction between a molecule and the binding site of a biological target (e.g., an enzyme or receptor). researchgate.net For a compound like this compound, docking could be used to predict its binding orientation and affinity to various targets, guiding the design of more potent analogues. researchgate.netbenthamdirect.com
Pharmacophore Modeling and Virtual Screening: By identifying the key structural features required for biological activity, a pharmacophore model can be created. This model can then be used to screen large virtual libraries of compounds to identify new N-acyl aminobenzoates with a high probability of being active.
Experimental Validation: The final and most crucial step is the synthesis of the computationally prioritized analogues and their evaluation in biological assays. This iterative cycle of prediction and validation is key to efficiently discovering novel compounds with desired properties. researchgate.net
Table 4: A Workflow for Predictive Drug Discovery of N-Acyl Aminobenzoate Analogues
| Step | Description | Tools/Methods | Expected Outcome |
| 1. Target Identification & Library Design | Identify a biological target and design a virtual library of analogues around the this compound scaffold. | Literature review, bioinformatics, combinatorial chemistry principles. | A defined biological question and a set of virtual compounds for screening. |
| 2. In Silico Screening | Predict the binding affinity and drug-like properties of the virtual library. | Molecular Docking, QSAR, ADME/Tox prediction software. nih.gov | A ranked list of candidate molecules with high predicted potency and favorable properties. |
| 3. Prioritization & Synthesis | Select the most promising candidates for chemical synthesis. | Analysis of docking scores, predicted activity, and synthetic feasibility. | A small number of novel, physically synthesized compounds. |
| 4. In Vitro Biological Validation | Test the synthesized compounds in biological assays to measure their actual activity. | Enzyme inhibition assays, cell-based assays, binding assays. | Experimental confirmation of biological activity and validation of the computational model. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
